molecular formula C7H6F2 B1202308 2,4-Difluorotoluene CAS No. 452-76-6

2,4-Difluorotoluene

Cat. No. B1202308
CAS RN: 452-76-6
M. Wt: 128.12 g/mol
InChI Key: MPXDAIBTYWGBSL-UHFFFAOYSA-N
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Description

2,4-Difluorotoluene is an interesting compound in the field of chemistry, particularly due to its structural similarity to the DNA base thymine. It has sparked considerable debate over the past decades concerning its replication by DNA polymerase enzymes and the role of hydrogen bonding in DNA replication fidelity. This compound is notable for its nonpolar nature, yet it has been found to be replicated by DNA polymerase enzymes as if it were thymine, challenging the traditional understanding of Watson-Crick hydrogen bonding in DNA replication (Kool & Sintim, 2006).

Synthesis Analysis

2,4-Difluorotoluene was first synthesized as a nucleotide analogue and incorporated into DNA. Its synthesis marked a significant advancement in exploring the chemical properties and biological functions of nucleotide analogues. This synthesis process paved the way for further research on its replication mechanism and interactions with DNA polymerases.

Molecular Structure Analysis

The molecular structure of 2,4-Difluorotoluene has been extensively studied, revealing that despite its nonpolar nature, it can mimic the DNA base thymine. Advanced techniques like Fourier transform microwave spectroscopy have been employed to study its rotational spectrum, providing valuable insights into its molecular geometry and the internal rotation barriers of its methyl group (Nair et al., 2017).

Chemical Reactions and Properties

2,4-Difluorotoluene's chemical reactivity and interactions with adenine have been subjects of intense research. Studies have shown that it can form hydrogen bonds with adenine indirectly via ordered water molecules, challenging the previously held view that it is a nonpolar isosteric analogue of thymine incapable of forming hydrogen bonds (Xia et al., 2012).

Scientific Research Applications

Application

2,4-Difluorotoluene has been synthesized as a nucleotide analog and incorporated into DNA .

Results or Outcomes

Once incorporated into DNA, 2,4-Difluorotoluene undergoes replication by DNA polymerase enzymes . This suggests that it could be used in research related to DNA replication and potentially in the study of genetic diseases or gene therapy.

Synthesis of Hydrophobic Isosteres

Application

2,4-Difluorotoluene has been used in the synthesis of new hydrophobic isosteres of pyrimidines and purine nucleosides .

Results or Outcomes

The use of 2,4-Difluorotoluene in the synthesis of these hydrophobic isosteres could potentially lead to the development of new compounds with unique properties. These could be used in various fields, including medicinal chemistry and drug discovery .

DNA Replication Studies

Application

2,4-Difluorotoluene is unusual among hydrofluorocarbons because it is shaped like the DNA base thymine . It was first synthesized as a nucleotide analogue and incorporated into DNA a decade ago . This unique property makes it useful in studies related to DNA replication .

Results or Outcomes

Although 2,4-Difluorotoluene is a nonpolar molecule, it was found to be replicated by DNA polymerase enzymes as if it were thymine . This has led to the hypothesis that steric effects, rather than Watson–Crick hydrogen bonds, are the main arbiters of DNA replication fidelity . This hypothesis is now widely accepted among biochemists .

Safety And Hazards

2,4-Difluorotoluene is flammable . Vapors may travel to the source of ignition and flash back. Containers may explode when heated. Vapors may form explosive mixtures with air .

Future Directions

2,4-Difluorotoluene has been used extensively to probe the relative importance of shape and hydrogen bonding for correct nucleotide insertion by DNA polymerases . The steric hypothesis for DNA replication, which suggests that steric effects, rather than hydrogen bonds, are the main arbiters of DNA replication fidelity, is now widely accepted among biochemists . This changing paradigm has been reflected in textbooks .

properties

IUPAC Name

2,4-difluoro-1-methylbenzene
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InChI

InChI=1S/C7H6F2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXDAIBTYWGBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6F2
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DSSTOX Substance ID

DTXSID70196429
Record name Difluorotoluene
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Molecular Weight

128.12 g/mol
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Physical Description

Colorless liquid with an aromatic odor; [Alfa Aesar MSDS]
Record name Difluorotoluene
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Product Name

2,4-Difluorotoluene

CAS RN

452-76-6
Record name 2,4-Difluoro-1-methylbenzene
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Record name Difluorotoluene
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Record name 2,4-Difluorotoluene
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Record name Difluorotoluene
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Record name 2,4-difluorotoluene
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Record name 2,4-DIFLUOROTOLUENE
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Synthesis routes and methods

Procedure details

DE-A 2,333,849 discloses that 2,4-difluorobenzaldehyde can be converted into 2,4-difluorobenzyl alcohol in a yield of 68.6% by hydrogenation over Raney nickel. Disadvantages of this process are not only the large amount of catalyst (31 g per mol) and the large amount of a solvent (1100 ml per mole) but also the unsatisfactory yield of 68.6%. These factors result in an unsatisfactory space-time yield. The aldehyde used was obtained here from the difficult-to-obtain 2,4-difluorotoluene by side-chain chlorination and subsequent hydrolysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
339
Citations
KPR Nair, S Herbers, JU Grabow - Journal of Molecular Spectroscopy, 2019 - Elsevier
The rotational spectrum of 3,4-difluorotoluene, final in the series of difluorotoluenes to be studied in the microwave region, has been investigated using Fourier transform microwave …
Number of citations: 9 www.sciencedirect.com
JH Brown, CW Suckling, WB Whalley - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… The resultant 2 : 4-difluorotoluene could be chlorinated only as … Nitration of 2 : 4-difluorotoluene produced a mononitro-… the preparation of 2 : 4-difluorotoluene and characterised as the …
Number of citations: 2 pubs.rsc.org
KPR Nair, S Herbers, DA Obenchain… - Journal of Molecular …, 2018 - Elsevier
The rotational spectrum of 2,4-difluorotoluene in the region 5–25 GHz has been studied by pulsed supersonic jet using Fourier transform microwave spectroscopy. The tunneling …
Number of citations: 12 www.sciencedirect.com
S Maiti, AI Jaman, RN Nandi - Journal of Molecular Spectroscopy, 1996 - Elsevier
The microwave rotational spectra of 2,4-difluorotoluene (C 6 H 3 CH 3 F 2 ) have been investigated in the ground and first excited torsional state in the frequency ranges 12.4–26.0 and …
Number of citations: 19 www.sciencedirect.com
PS Pallan, M Egli - Journal of the American Chemical Society, 2009 - ACS Publications
Certain DNA polymerases (pols) were found to efficiently insert A opposite the hydrophobic T isostere 2,4-difluorotoluene (F) and vice versa, resulting in the widely held belief that some …
Number of citations: 32 pubs.acs.org
F Ryjáček, M Kratochvı́l, P Hobza - Chemical physics letters, 1999 - Elsevier
Ab initio calculations are described for bonded and stacked structures of adenine⋯2,4-difluorotoluene. Stabilization energies are determined with inclusion of correlation energy at the …
Number of citations: 21 www.sciencedirect.com
C Fonseca Guerra, FM Bickelhaupt - The Journal of chemical physics, 2003 - pubs.aip.org
The discovery by Kool and co-workers that 2,4-difluorotoluene (F) mimics thymine (T) in DNA replication has led to a controversy about the question if this mimic has the capability of …
Number of citations: 46 pubs.aip.org
KS Schmidt, RKO Sigel, DV Filippov… - New Journal of …, 2000 - pubs.rsc.org
The chloroform-soluble nucleobase derivatives N9-cyclohexylmethyladenine (A) and N1-cyclohexylmethylthymine (T) have been synthesized in order to study hydrogen-bonding …
Number of citations: 29 pubs.rsc.org
A Irimia, RL Eoff, PS Pallan, FP Guengerich… - Journal of Biological …, 2007 - ASBMB
The 2,4-difluorotoluene (DFT) analog of thymine has been used extensively to probe the relative importance of shape and hydrogen bonding for correct nucleotide insertion by DNA …
Number of citations: 32 www.jbc.org
KPR Nair, S Herbers, JU Grabow, A Lesarri - Journal of Molecular …, 2018 - Elsevier
The microwave rotational spectrum of 2,3-difluorotoluene has been studied by pulsed supersonic jet using Fourier transform microwave spectroscopy. The tunneling splitting due to the …
Number of citations: 11 www.sciencedirect.com

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